Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate

Description

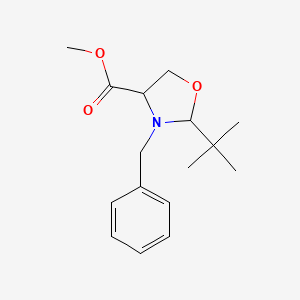

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate (CAS 145451-90-7) is a constrained oxazolidine derivative featuring a five-membered 1,3-oxazolidine ring. Key structural attributes include:

- 3-Benzyl substituent: A phenylmethyl group attached to the nitrogen atom, enhancing lipophilicity and steric bulk.

- 2-tert-Butyl group: A bulky substituent at the C2 position, contributing to conformational rigidity and stability.

- Methyl ester: A carboxylate ester at C4, influencing solubility and reactivity.

Oxazolidine derivatives, such as this, are widely used in peptidomimetics and foldamers due to their ability to enforce trans-conformational preferences in peptide backbones .

Properties

IUPAC Name |

methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)15-17(10-12-8-6-5-7-9-12)13(11-20-15)14(18)19-4/h5-9,13,15H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAOHROUZKWTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(CO1)C(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations centered on:

- Formation of the oxazolidine ring via cyclization of β-amino alcohol precursors.

- Introduction of the tert-butyl group to control steric and stereochemical properties.

- Esterification to install the methyl carboxylate functionality.

- Benzyl substitution at the 3-position via alkylation or condensation.

The overall synthetic route is designed to ensure stereochemical fidelity at the 2R and 4S positions, often employing chiral auxiliaries or selective catalysts.

Stepwise Preparation Details

Synthesis of β-Amino Alcohol Precursor

The starting point is often a β-amino alcohol bearing the desired chiral centers. For example, phenylglycinol derivatives are commonly used as precursors due to their availability and chiral integrity.

- Phenylglycinol (250 g, 1.82 mol) is dissolved in ethyl acetate (2.25 L).

- Sodium bicarbonate (306 g) is added between 20–40 °C, stirred for 15 min.

- Boc anhydride (477 g, 2.18 mol) is added slowly over 30 min.

- The reaction mixture is stirred further at 20–40 °C for 30 min.

- Water (4 L) is added to quench the reaction.

This step introduces protecting groups and sets up the molecule for cyclization.

Oxazolidine Ring Closure

Cyclization is achieved by reacting the β-amino alcohol with an appropriate carbonyl compound (such as benzaldehyde derivatives) under dehydrating conditions to form the oxazolidine ring.

- The reaction mixture is cooled to 30–45 °C.

- Neutralization with pyridine (e.g., 3 mL) is performed.

- Concentration under reduced pressure yields a semi-solid oxazolidine intermediate.

- Purification by column chromatography (petroleum ether/ethyl acetate) may be applied.

This step forms the 1,3-oxazolidine core with the benzyl substituent at position 3.

Introduction of the tert-Butyl Group

The tert-butyl group at position 2 is introduced via alkylation or by employing tert-butyl-substituted starting materials. The bulky tert-butyl group serves as a chiral auxiliary or steric director to control stereochemistry.

- Alkylation can be performed using tert-butyl halides or via enolate chemistry.

- Reaction conditions typically involve strong bases (e.g., sodium hydride) in aprotic solvents (e.g., tetrahydrofuran).

Esterification to Form Methyl Carboxylate

The methyl ester group at position 4 is introduced by esterification of the corresponding acid or acid derivative.

- Common methods include reaction with methanol under acidic or basic catalysis.

- Reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) coupling agents facilitate ester formation.

- Reaction conditions are optimized to avoid racemization and degradation.

Alkylation of Oxazolidine Nitrogen or Carbon

Benzyl substitution at the 3-position is often achieved by alkylation of the oxazolidine nitrogen or carbon with benzyl halides.

Reaction Conditions and Optimization

Purification and Characterization

- Purification is typically achieved by column chromatography using petroleum ether and ethyl acetate mixtures.

- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

- Dynamic NMR studies may be employed to analyze rotameric forms and stereoisomerism.

In-Depth Research Findings and Analysis

Stereochemical Control

The presence of the bulky tert-butyl group at position 2 enforces stereochemical control during ring closure and subsequent transformations. Chiral auxiliaries and enantioselective catalysts (e.g., Evans’ oxazaborolidine catalysts) have been reported to enhance enantiomeric excess in similar oxazolidine syntheses.

Yield and Efficiency

- Alkylation steps using lithium bis(trimethylsilyl)amide bases give moderate to good yields (~70%).

- Esterification yields depend on the choice of catalyst and reaction conditions; mild acidic or DCC-mediated coupling is preferred to minimize side reactions.

- Purification by chromatography is effective but may reduce overall yield.

Alternative Cleavage and Deprotection Methods

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Amines or alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine and Related Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Comparative Analysis

Substituent Effects

- Lipophilicity : The target compound’s benzyl and tert-butyl groups likely confer higher lipophilicity (inferred logP >1) compared to the oxo derivative (logP -0.3) .

- Reactivity : The formyl group in CAS 170982-49-7 enhances electrophilicity, making it reactive toward nucleophiles like amines or hydrazines, unlike the inert benzyl group in the target compound .

Ring System Differences

- Oxazolidine vs. Imidazolidine : The imidazolidine derivative (CAS 83056-78-4) contains a six-membered ring with two nitrogen atoms, increasing hydrogen-bonding capacity compared to the five-membered oxazolidine ring .

- Sulfur Substitution : The sulfanylidene group in CAS 108082-29-7 introduces sulfur, which may enhance redox activity or metal coordination compared to oxygen-based analogs .

Stereochemical Considerations

Physical Properties

- Boiling Points : The imidazolidine derivative (CAS 83056-78-4) exhibits a high boiling point (426.9°C), attributed to its larger molecular weight and polar benzyloxycarbonyl group .

- Solubility : The hydroxyl group in the target compound’s 4-substituent may improve aqueous solubility compared to purely hydrophobic analogs like CAS 170982-49-7 .

Biological Activity

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate is a compound belonging to the oxazolidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 291.35 g/mol. The compound features a unique oxazolidine ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₃ |

| Molecular Weight | 291.35 g/mol |

| CAS Number | 145451-89-4 |

Antibacterial Activity

Research indicates that compounds within the oxazolidine class exhibit significant antibacterial properties. A study highlighted that derivatives of oxazolidines demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. For instance, modifications to the oxazolidine structure can enhance activity against resistant strains like Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 1–5 µg/mL, suggesting potent antibacterial effects at low concentrations .

Cytotoxic Effects

Cytotoxicity studies have demonstrated that certain oxazolidines can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to programmed cell death. For example, a derivative with a similar structure was noted for its ability to inhibit cell proliferation in various cancer models .

Case Studies

-

Antibacterial Efficacy Study :

- Objective : To evaluate the antibacterial efficacy of this compound against resistant bacterial strains.

- Methodology : Agar diffusion method was employed to determine the zone of inhibition.

- Results : The compound exhibited significant inhibition against S. aureus with an MIC of 3 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : The compound showed a dose-dependent decrease in viability with an IC50 value of 15 µg/mL against breast cancer cells.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate?

- Methodological Answer : The compound is synthesized via hydroxyalkylation of lithium enolates derived from oxazolidinones. A robust protocol involves generating the enolate with lithium hexamethyldisilazanide (LHMDS) in THF at −75°C, followed by reaction with aldehydes (yields >80%, diastereoselectivity >98%) . For derivatives, refluxing in toluene with n-butyl isocyanate (1.2 eq) for 24 hours under nitrogen achieves cyclization, followed by silica gel column chromatography (hexanes/EtOAc) for purification .

- Key Data :

| Step | Reagent/Condition | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Enolate formation | LHMDS, THF, −75°C | >80% | >98% | |

| Cyclization | Toluene, reflux, 24h | 54% | N/A |

Q. How can the stereochemical outcome of oxazolidine derivatives be validated experimentally?

- Methodological Answer : Diastereomeric ratios are determined via analysis of crude reaction mixtures. For inseparable diastereomers (e.g., cis/trans ratios of 1.4:1), NOESY spectroscopy identifies spatial correlations between the tert-butyl group and adjacent protons, confirming stereochemistry . X-ray crystallography using SHELXL software refines structural parameters, resolving ambiguities in bond angles and torsional constraints .

Q. What analytical techniques are critical for characterizing the oxazolidine core?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretches at 1753–1700 cm and N–H/O–H vibrations at 3358 cm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 182.2200 g/mol for related esters) .

- Chromatography : Chiral stationary phases (e.g., Chiraspher®) resolve enantiomers, with thermal racemization (reflux in acetonitrile) recycling undesired stereoisomers .

Advanced Research Questions

Q. How does the oxazolidine scaffold influence conformational rigidity in peptidomimetics?

- Methodological Answer : The 1,3-oxazolidine-4-carboxylate enforces a trans conformation of the pseudo-peptide bond due to its cyclic carbonyl constraint. This rigidity is validated via X-ray structures and computational models (e.g., QSPR/QSAR), which predict reduced entropy in folding compared to proline analogs. Applications include foldamer design and β-turn stabilization in bioactive peptides .

Q. What computational strategies predict the reactivity of tert-butyl-substituted oxazolidines in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model steric effects of the tert-butyl group on transition states. For example, the bulky substituent directs nucleophilic attack to the less hindered C4 position. Molecular docking (AutoDock Vina) further evaluates binding affinities in enzyme inhibition studies .

Q. How can contradictory diastereoselectivity data in hydroxyalkylation reactions be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and temperature effects. For instance, THF at −75°C favors threo selectivity (>98%), while polar aprotic solvents (e.g., DMF) may invert stereochemical outcomes. Systematic variation of reaction parameters (see table below) and cross-validation via /X-ray crystallography isolate contributing factors .

- Data Table :

| Solvent | Temp (°C) | Diastereoselectivity | Major Product |

|---|---|---|---|

| THF | −75 | >98% threo | (3R,4S) |

| DMF | 25 | 60:40 erythro:threo | Mixture |

Research Gaps and Future Directions

- Stereochemical Control : Develop catalytic asymmetric methods to bypass chromatographic resolution .

- Biomedical Applications : Evaluate cytotoxicity and pharmacokinetics of oxazolidine-based peptidomimetics in vitro .

- Machine Learning : Train neural networks on reaction datasets (e.g., CC-DPS) to predict optimal synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.